4-(6-Methoxypyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Methoxypyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a methoxypyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both morpholine and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a chloropyrimidine derivative with morpholine. One common method includes the following steps:
Starting Material: 2,4-dichloro-6-methoxypyrimidine.
Reaction: The chloropyrimidine is reacted with an excess of morpholine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to reflux for several hours to ensure complete substitution.
Product Isolation: The product is then isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced products.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
N-Substituted Morpholine Derivatives: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation reactions.
Reduced Pyrimidine Derivatives: Formed through reduction reactions.
Scientific Research Applications
4-(6-Methoxypyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory agents and kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in inflammatory pathways . The compound’s structure allows it to form hydrophobic interactions with active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds have additional substituents on the pyrimidine ring, which can alter their chemical and biological properties.
Uniqueness
4-(6-Methoxypyrimidin-4-yl)morpholine is unique due to the presence of both a methoxy group and a morpholine ring attached to the pyrimidine core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic and medicinal applications.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(6-methoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H13N3O2/c1-13-9-6-8(10-7-11-9)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |
InChI Key |
ZWQPDNRTDRQMRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOCC2 |
Origin of Product |
United States |
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